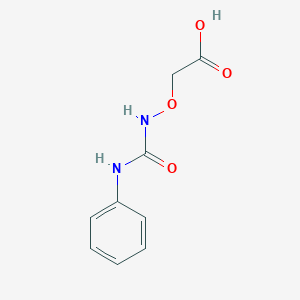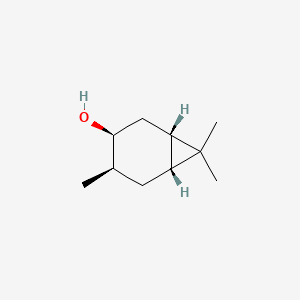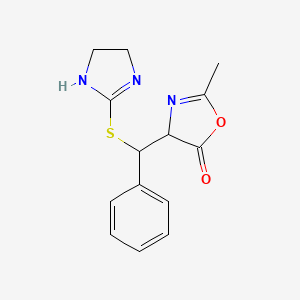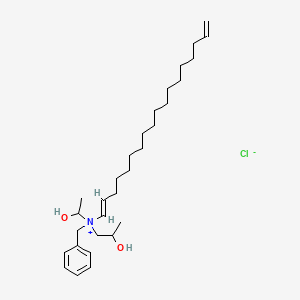
4-Phenanthreneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenanthreneethanol is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings Phenanthrene is known for its stability and aromatic properties, making it a valuable compound in various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenanthreneethanol typically involves the functionalization of phenanthrene. One common method is the Friedel-Crafts acylation of phenanthrene, followed by reduction and subsequent hydroxylation. The Haworth phenanthrene synthesis is another notable method, which involves the transformation of naphthalene into phenanthrene through a series of reactions, including Friedel-Crafts acylation and Clemmensen reductions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Phenanthreneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form phenanthrenequinone.
Reduction: The compound can be reduced to form 4-phenanthrenemethanol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to halogenation, nitration, and sulfonation
Common Reagents and Conditions
Oxidation: Chromic acid or potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a metal catalyst such as palladium or nickel.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation
Major Products
Oxidation: Phenanthrenequinone.
Reduction: 4-Phenanthrenemethanol.
Substitution: 9-bromophenanthrene, 9-nitrophenanthrene, and phenanthrenesulfonic acids
Scientific Research Applications
4-Phenanthreneethanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various phenanthrene derivatives.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, plastics, and other materials .
Mechanism of Action
The mechanism of action of 4-Phenanthreneethanol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds and engage in various biochemical pathways. Its aromatic structure enables it to participate in π-π interactions with other aromatic compounds, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound, known for its stability and aromatic properties.
4-Phenanthrenemethanol: A reduced form of 4-Phenanthreneethanol with a methanol group instead of a hydroxyl group.
Phenanthrenequinone: An oxidized derivative with a quinone structure
Uniqueness
This functional group enhances its solubility in polar solvents and its ability to participate in hydrogen bonding, making it valuable in various chemical and biological contexts .
Properties
CAS No. |
88916-61-4 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-phenanthren-4-ylethanol |
InChI |
InChI=1S/C16H14O/c17-11-10-14-6-3-5-13-9-8-12-4-1-2-7-15(12)16(13)14/h1-9,17H,10-11H2 |
InChI Key |
RFAVOBZDPQHPGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2Z)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14156521.png)
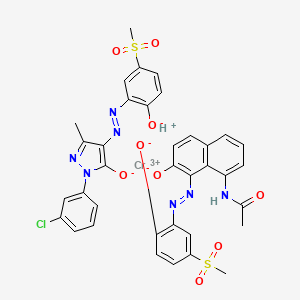
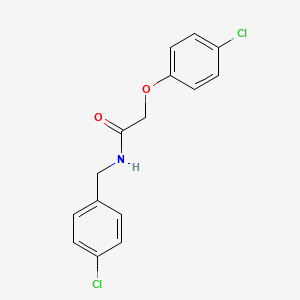

![N-[4-[(E)-3-(1H-pyrrol-2-yl)prop-2-enoyl]phenyl]acetamide](/img/structure/B14156531.png)
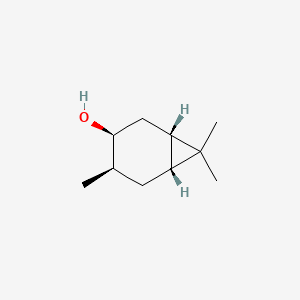
![1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine](/img/structure/B14156540.png)
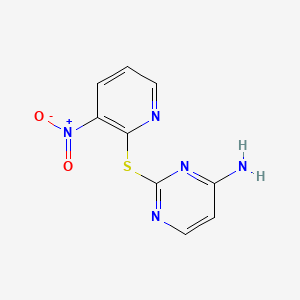
![5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14156550.png)
